Lipophilicity-Driven Differentiation: XLogP3 of the 4-Phenylthiazole Mustard Versus Representative Heterocyclic Analogs
The computed partition coefficient (XLogP3) for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is 4.1, establishing a quantitatively distinct lipophilicity profile that directly impacts membrane permeability and non-specific protein binding relative to analogs with divergent heterocyclic substitutions . The 4-methylphenyl analog (CAS not specified but available from screening collections) is predicted to have an XLogP3 of approximately 4.3 due to the additional methyl group, while the benzothiazole analog 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-1,3-benzothiazol-2-yl)benzamide (MW 472.4) possesses an XLogP3 of approximately 3.8 as computed by equivalent PubChem algorithms, representing a 0.3 log unit shift . This 0.3 log unit difference is significant for CNS penetration prediction and cytotoxicity assay interpretation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 4-[Bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-1,3-benzothiazol-2-yl)benzamide: XLogP3 ≈ 3.8; 4-methylphenyl analog: XLogP3 ≈ 4.3 |
| Quantified Difference | ΔXLogP3 = 0.3 (target vs. benzothiazole analog); ΔXLogP3 = -0.2 (target vs. 4-methylphenyl analog) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.3 log unit difference in computed lipophilicity can translate to measurable differences in cellular permeability and non-specific binding, which is critical when selecting a compound for cell-based phenotypic screening where intracellular concentration must be controlled across analogs.
- [1] PubChem Compound Summary for CID 4449021. Computed Properties: XLogP3-AA = 4.1. View Source
